

# Application Notes: Sonogashira Coupling of 2-Amino-3-iodopyridine

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## Compound of Interest

Compound Name: 2-Amino-3-iodopyridine

Cat. No.: B010696

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## Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between  $sp^2$ -hybridized carbons of aryl or vinyl halides and  $sp$ -hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in organic synthesis. For drug development professionals, the 2-amino-3-alkynylpyridine scaffold, synthesized via this method, is a key building block for a variety of biologically active molecules. Notably, this structural motif is a precursor to various kinase inhibitors, which are critical in modern cancer therapy and the treatment of inflammatory diseases. The ability to efficiently couple **2-Amino-3-iodopyridine** with a diverse range of terminal alkynes allows for the rapid generation of compound libraries for lead discovery and optimization. Given that aryl iodides are generally more reactive than the corresponding bromides, **2-Amino-3-iodopyridine** serves as an excellent substrate for this transformation, often leading to high yields under moderate conditions.

## Optimized Reaction Conditions

The successful execution of the Sonogashira coupling is highly dependent on the careful selection of the catalyst system, base, solvent, and temperature. Below is a summary of conditions reported for the Sonogashira coupling of **2-Amino-3-iodopyridine** and the closely related, less reactive 2-Amino-3-bromopyridine.

Substrate	Alkyne	Pd-Catalyst (mol %)	Ligand (mol %)	Cu(I) Co-catalyst (mol %)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)	Reference
2-Amino-3-iodopyridine	Phenylacetylene	(PPh <sub>3</sub> ) <sub>2</sub> PdCl <sub>2</sub> (5 mol %)	-	-	-	[TBP] [4EtOV]	RT	-	93	[1]
2-Amino-3-bromopyridine	Phenylacetylene	Pd(CF <sub>3</sub> COO) <sub>2</sub> (2.5 mol %)	PPh <sub>3</sub> (5 mol %)	CuI (5 mol %)	Et <sub>3</sub> N	DMF	100	3	96	[2]
2-Amino-3-bromopyridine	4-Ethynyltoluene	Pd(CF <sub>3</sub> COO) <sub>2</sub> (2.5 mol %)	PPh <sub>3</sub> (5 mol %)	CuI (5 mol %)	Et <sub>3</sub> N	DMF	100	3	95	[2]
2-Amino-3-bromopyridine	4-Methoxyphenylacetylene	Pd(CF <sub>3</sub> COO) <sub>2</sub> (2.5 mol %)	PPh <sub>3</sub> (5 mol %)	CuI (5 mol %)	Et <sub>3</sub> N	DMF	100	3	94	[2]
2-Amino-3-bromopyridine	1-Decyne	Pd(CF <sub>3</sub> COO) <sub>2</sub> (2.5 mol %)	PPh <sub>3</sub> (5 mol %)	CuI (5 mol %)	Et <sub>3</sub> N	DMF	100	3	85	[2]

opyridine		mol%									
		)									
2-Amino-3,5-diiodobenzamide	Phenylacetylene	PdCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (5 mol%)	-	CuI (10 mol%)	Et <sub>3</sub> N	DMF	80	-	-		[3]

Note: The higher reactivity of the C-I bond compared to the C-Br bond may allow for milder reaction conditions (e.g., lower temperature, shorter reaction time, or lower catalyst loading) for **2-Amino-3-iodopyridine** compared to its bromo-analog.

## Role in Drug Discovery: Synthesis of Kinase Inhibitor Scaffolds

The 2-amino-3-alkynylpyridine core structure is a valuable pharmacophore in medicinal chemistry. Specifically, it serves as a key intermediate in the synthesis of various kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The Sonogashira coupling provides a direct route to functionalize the 2-aminopyridine scaffold, which can then be further elaborated into complex heterocyclic systems that mimic the ATP-binding site of kinases.

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## References

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